molecular formula C12H18N2O3 B12882933 4-isopropyl-3-methyl-2-(pyrrolidine-1-carbonyl)isoxazol-5(2H)-one CAS No. 706803-99-8

4-isopropyl-3-methyl-2-(pyrrolidine-1-carbonyl)isoxazol-5(2H)-one

Cat. No.: B12882933
CAS No.: 706803-99-8
M. Wt: 238.28 g/mol
InChI Key: YLKRKGOLKIZTSA-UHFFFAOYSA-N
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Description

4-Isopropyl-3-methyl-2-(pyrrolidine-1-carbonyl)isoxazol-5(2H)-one is a synthetic heterocyclic compound featuring an isoxazole core substituted with a pyrrolidine-carbonyl group at position 2, an isopropyl group at position 4, and a methyl group at position 2. The isoxazole ring (a five-membered heterocycle with one oxygen and one nitrogen atom) is known for its metabolic stability and bioactivity in medicinal chemistry.

Properties

CAS No.

706803-99-8

Molecular Formula

C12H18N2O3

Molecular Weight

238.28 g/mol

IUPAC Name

3-methyl-4-propan-2-yl-2-(pyrrolidine-1-carbonyl)-1,2-oxazol-5-one

InChI

InChI=1S/C12H18N2O3/c1-8(2)10-9(3)14(17-11(10)15)12(16)13-6-4-5-7-13/h8H,4-7H2,1-3H3

InChI Key

YLKRKGOLKIZTSA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)ON1C(=O)N2CCCC2)C(C)C

Origin of Product

United States

Comparison with Similar Compounds

Impact of Nitrogen Heterocycles

  • Pyrrolidine vs. Piperidine derivatives exhibit higher steric bulk, which may reduce binding efficiency but enhance metabolic stability.
  • Hydroxypiperidine Analogs: The hydroxyl group in significantly increases water solubility and target affinity, suggesting that minor substitutions (e.g., -OH, -CH3) can dramatically alter pharmacokinetics.

Substituent Effects on Bioactivity

  • Halogenated Derivatives : Chlorine or bromine substituents (e.g., in ) enhance lipophilicity and cytotoxicity, making such analogs potent antimicrobial/anticancer candidates.
  • Electron-Withdrawing Groups : Nitrophenyl-substituted derivatives () are more reactive in redox processes, useful for targeting enzymes like nitroreductases.

Research Findings and Implications

While direct data on 4-isopropyl-3-methyl-2-(pyrrolidine-1-carbonyl)isoxazol-5(2H)-one are sparse, its structural analogs highlight critical trends:

Bioactivity: Isoxazolones with nitrogenous substituents (pyrrolidine, piperidine) often target CNS receptors or microbial enzymes due to their balanced hydrophobicity and hydrogen-bonding capacity .

Thermodynamic Stability : The isoxazole core’s aromaticity contributes to metabolic stability, as seen in derivatives like , which resist rapid hepatic clearance.

Design Recommendations : Introducing polar groups (e.g., -OH, -NH2) to the pyrrolidine ring could enhance solubility without compromising target affinity, as demonstrated in .

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